(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid
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Overview
Description
“(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid” is a chemical compound with the CAS Number: 109448-26-2 . It is a versatile material used in diverse scientific research. Its unique structure allows for various applications, from drug synthesis to material science advancements.
Molecular Structure Analysis
The molecular formula of this compound is C17H15NO3 . It has an average mass of 281.306 Da and a monoisotopic mass of 281.105194 Da .Scientific Research Applications
Synthesis and Optical Properties
Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and similar compounds have been synthesized to explore their optical properties. These compounds, bearing oligothiophene on the nitrogen atom through an alkylene spacer, exhibit interesting polymerization behavior and optical characteristics. Controlled polymerization was achieved, leading to poly(p-benzamide)s with unique emission peaks indicating π-stacked interaction between bithiophene chromophores. This research provides insights into the synthesis and properties of polymers with potential applications in optical materials and devices (Takagi et al., 2013).
Metal–Organic Systems
Research on copper metal–organic systems utilizing carboxylate ligands reveals the structural versatility and potential for creating discrete molecular structures and coordination polymers. These systems demonstrate how the positions of functional substituents and the flexibility of ligands can influence the formation of complex structures with potential applications in catalysis, molecular recognition, and material science (Dai et al., 2009).
Aromatic Polyhydrazides and Poly(amide–hydrazide)s
The synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s demonstrates advances in polymer chemistry. These materials, capable of being cast into transparent, flexible films, have high thermal stability and exhibit properties useful for high-performance materials applications (Hsiao et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALUOGVLZXHHK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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